molecular formula C10H14BrNO2S B2980775 Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate CAS No. 2137591-79-6

Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate

Cat. No.: B2980775
CAS No.: 2137591-79-6
M. Wt: 292.19
InChI Key: XMAVRBGTCDLHPG-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate is a heterocyclic compound that features a thiophene ring substituted with amino, bromo, and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a thiophene derivative followed by the introduction of the amino and tert-butyl groups. The final step involves esterification to form the carboxylate ester. Specific reaction conditions, such as the use of solvents, catalysts, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as the use of continuous flow reactors and advanced purification techniques, can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.

    Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while oxidation and reduction can lead to different functionalized compounds.

Scientific Research Applications

Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Its derivatives may exhibit biological activity and can be explored for potential therapeutic applications.

    Material Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors. The presence of the amino, bromo, and tert-butyl groups can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-4-bromo-5-methylthiophene-2-carboxylate
  • Methyl 3-amino-4-chloro-5-tert-butylthiophene-2-carboxylate
  • Methyl 3-amino-4-bromo-5-ethylthiophene-2-carboxylate

Uniqueness

Methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate is unique due to the presence of the tert-butyl group, which can impart steric hindrance and influence the compound’s reactivity and properties. This makes it distinct from similar compounds with different substituents.

Properties

IUPAC Name

methyl 3-amino-4-bromo-5-tert-butylthiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO2S/c1-10(2,3)8-5(11)6(12)7(15-8)9(13)14-4/h12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAVRBGTCDLHPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C(=C(S1)C(=O)OC)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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